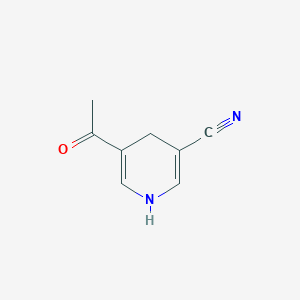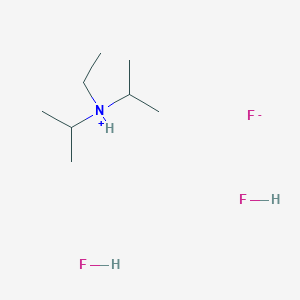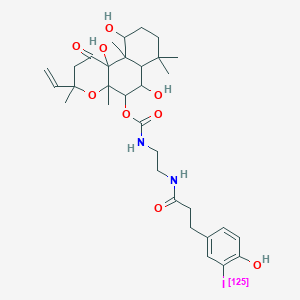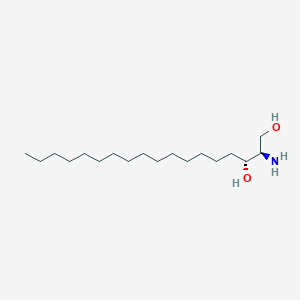![molecular formula C23H24N6O5 B164563 (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid CAS No. 137465-07-7](/img/structure/B164563.png)
(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid, also known as DAPTA, is a peptide-based compound that has been the focus of scientific research for its potential therapeutic applications. DAPTA has been studied extensively for its ability to inhibit the entry of the human immunodeficiency virus (HIV) into host cells, making it a promising candidate for the development of anti-HIV drugs.
作用机制
The mechanism of action of (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid involves its ability to bind to the CD4 receptor on T-cells. This binding prevents the HIV virus from binding to the same receptor and entering the cell, thus inhibiting viral replication. (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid has also been shown to block the fusion of the viral membrane with the host cell membrane, further preventing viral entry.
Biochemical and Physiological Effects:
(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. In addition to its anti-HIV activity, (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid has been shown to have anti-inflammatory and immunomodulatory effects, suggesting potential applications in the treatment of other diseases such as autoimmune disorders.
实验室实验的优点和局限性
One advantage of using (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid in lab experiments is its specificity for the CD4 receptor, which allows for targeted inhibition of HIV entry. However, (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid's effectiveness may be limited by the emergence of drug-resistant strains of HIV. In addition, further studies are needed to determine the optimal dosage and administration of (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid for therapeutic use.
未来方向
Future research on (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid could focus on optimizing its pharmacokinetic properties and improving its effectiveness against drug-resistant strains of HIV. In addition, (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid's potential applications in the treatment of other diseases such as autoimmune disorders could be explored. Further studies could also investigate the use of (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid in combination with other anti-HIV drugs for improved efficacy.
合成方法
The synthesis of (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid involves a series of chemical reactions that begin with the coupling of two amino acids, L-aspartic acid and L-lysine. This is followed by the addition of a benzoyl group and a tetrahydropyrimidine moiety, resulting in the final product of (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid. The synthesis of (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid has been optimized to improve yields and reduce the number of steps required, making it a cost-effective and efficient process.
科学研究应用
(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid has been extensively studied for its potential as an anti-HIV drug. It works by binding to the CD4 receptor on T-cells, which prevents the HIV virus from binding to the same receptor and entering the cell. In addition, (2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid has been shown to have broad-spectrum antiviral activity against other viruses such as influenza and herpes simplex virus.
属性
CAS 编号 |
137465-07-7 |
|---|---|
产品名称 |
(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid |
分子式 |
C23H24N6O5 |
分子量 |
464.5 g/mol |
IUPAC 名称 |
(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C23H24N6O5/c24-19-18-15-6-5-13(9-14(15)10-26-20(18)29-23(25)28-19)11-1-3-12(4-2-11)21(32)27-16(22(33)34)7-8-17(30)31/h1-4,10,13,16H,5-9H2,(H,27,32)(H,30,31)(H,33,34)(H4,24,25,26,28,29)/t13?,16-/m0/s1 |
InChI 键 |
TWQHKMFGGWXDNM-VYIIXAMBSA-N |
手性 SMILES |
C1CC2=C3C(=NC(=NC3=NC=C2CC1C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)N |
SMILES |
C1CC2=C3C(=NC(=NC3=NC=C2CC1C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O)N)N |
规范 SMILES |
C1CC2=C3C(=NC(=NC3=NC=C2CC1C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O)N)N |
同义词 |
5,10-EDDAP 5,10-ethano-5,10-dideazaaminopterin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



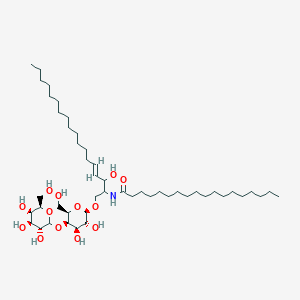
![2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione](/img/structure/B164486.png)
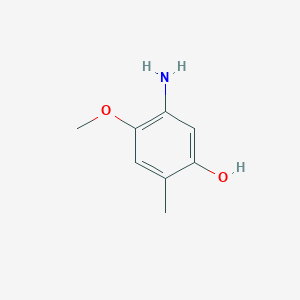

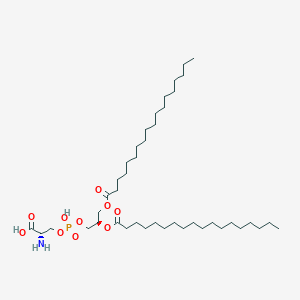
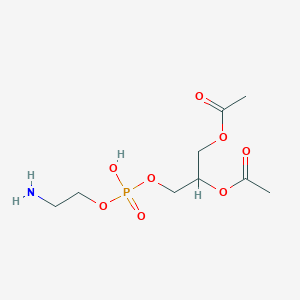

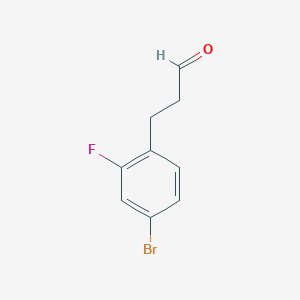
![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)
![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)
